N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethoxybenzene, phenylpyrimidine, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, it serves as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable in understanding cellular mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases .
Industry: In the industrial sector, it is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Comparison: Compared to these similar compounds, N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique trifluoromethyl and pyrimidinyl groups. These features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H18F3N3O3S |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H18F3N3O3S/c1-29-14-8-9-17(30-2)16(10-14)25-19(28)12-31-20-26-15(13-6-4-3-5-7-13)11-18(27-20)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
BUSNWXJYWZZPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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